![molecular formula C28H33NaO9S B057195 Hydrocortisone 21-(sodium 3-sulphonatobenzoate) CAS No. 33767-03-2](/img/structure/B57195.png)
Hydrocortisone 21-(sodium 3-sulphonatobenzoate)
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydrocortisone derivatives involves complex chemical processes, including selective protection of hydroxy groups, catalytic hydrogenation, reduction, and sulfation. For example, the synthesis of 3- and 21-monosulfates and their double-conjugated forms involves selective protection of specific hydroxy groups in substrates and sulfation of hydroxy groups at C-3 and/or C-21 in tetrahydrocorticosteroid derivatives with sulfur trioxide-triethylamine complex (Okihara et al., 2010). Another approach for synthesizing hydrocortisone derivatives involves the conversion of hydrocortisone acetate through various chemical reactions, showcasing the complexity and diversity of methods available for synthesizing hydrocortisone derivatives (Sethi et al., 2017).
Molecular Structure Analysis
The molecular structure of hydrocortisone derivatives, including Hydrocortisone 21-(sodium 3-sulphonatobenzoate), is characterized by specific functional groups and molecular conformations that are crucial for their chemical behavior. The presence of sulfonate groups and modifications at the 21 position significantly affect the solubility and reactivity of these compounds. Detailed structural analysis is essential for understanding the interactions and stability of these molecules in various environments.
Chemical Reactions and Properties
Hydrocortisone derivatives undergo various chemical reactions based on their functional groups. For instance, the sulfonation process introduces sulfonate groups, enhancing their solubility in water. The selective protection and deprotection of hydroxy groups, along with catalytic hydrogenation and reduction steps, are key reactions in modifying the structure and properties of hydrocortisone derivatives for specific applications. These reactions are critical in the synthesis and functionalization of hydrocortisone derivatives (Okihara et al., 2010).
Aplicaciones Científicas De Investigación
Clinical Outcomes and Pharmacotherapy Advancements
Recent studies highlight the diverse clinical outcomes associated with the use of synthetic glucocorticoids like hydrocortisone in treating conditions such as 21-hydroxylase deficiency (21OHD). The management of 21OHD has seen improvements with fertility in females appearing impaired, particularly in the salt-wasting phenotype, and pregnancies in these patients are at a higher risk for complications such as gestational diabetes and cesarean sections. Modern management strategies are aiming to improve outcomes through better follow-up and the potential introduction of new drugs, focusing on the negative consequences of unphysiological glucocorticoid replacement (Nordenström, A., Lajic, S., & Falhammar, H., 2021).
Degradation by Microbial Action
The interaction of hydrocortisone with microbial entities has been explored, particularly focusing on its degradation. Pseudomonas testosteroni, a soilborne organism, has been studied for its capacity to decompose hydrocortisone, raising questions about the stability and efficacy of steroid-based medications upon exposure to such microorganisms. This research sheds light on potential concerns regarding pharmaceutical products' contamination and the consequent transformation of active compounds (Brookes, F. L., Grant, D., Hugo, W.B., & Denyer, S., 1981).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,12-13,20-22,24,30,33H,6-11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCAQYZQAVKKHC-VDYYWZOJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955353 | |
Record name | Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |
CAS RN |
33767-03-2 | |
Record name | Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033767032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.